molecular formula C16H10BrF3N2OS B2470880 (3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone CAS No. 299198-16-6

(3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone

Cat. No.: B2470880
CAS No.: 299198-16-6
M. Wt: 415.23
InChI Key: UUEPLEXPZMVGMP-UHFFFAOYSA-N
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Description

(3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone is a complex organic compound that belongs to the class of thienopyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of functional groups such as amino, methyl, trifluoromethyl, and bromophenyl makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone typically involves multi-step organic reactions. One common method involves the reaction of 4-bromoacetophenone with 2-cyanothioacetamide in the presence of a base such as sodium hydroxide to form the corresponding chalcone. This intermediate is then treated with 2-chloronicotinic acid under reflux conditions to yield the desired thienopyridine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thienopyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound has shown potential as an antimicrobial agent. Studies have demonstrated its effectiveness against various microbial strains, including E. coli and B. mycoides .

Medicine

In medicinal chemistry, thienopyridine derivatives are investigated for their potential therapeutic applications, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of (3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of functional groups in (3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone provides it with distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the bromophenyl group allows for further functionalization through substitution reactions.

Properties

IUPAC Name

[3-amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(4-bromophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrF3N2OS/c1-7-6-10(16(18,19)20)11-12(21)14(24-15(11)22-7)13(23)8-2-4-9(17)5-3-8/h2-6H,21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUEPLEXPZMVGMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C(SC2=N1)C(=O)C3=CC=C(C=C3)Br)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrF3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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